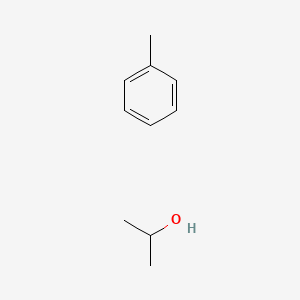

Toluene isopropyl alcohol

Cat. No. B8416681

M. Wt: 152.23 g/mol

InChI Key: FZJCXIDLUFPGPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05428099

Procedure details

Isobutylene/para-methylstyrene/para-diethanolaminomethylstyrene copolymer was prepared in accordance with the technique of U.S. Pat. No. 5,162,445 which is incorporated by reference herein. In the nucleophilic substitution reaction, 500 g of isobutylene/p-methylstyrene/p-bromomethylstyrene copolymer (1.7 mole % p-methylstyrene, 0.7 mole % p-bromomethylstyrene 30 ML @ 125° C.) was dissolved in 2267 g of toluene in a 5-liter resin flask under nitrogen to form an 18 wt. % solution. Then 24.6 g diethanol amine (Aldrich, 99%) in 567 g of isopropanol was added slowly with stirring at room temperature to give a 14.9 wt % polymer solution in an 80/20 (weight/weight) toluene/isopropanol solvent blend. The solution was heated with stirring under nitrogen to reflux at about 87° C. for 3 hours before being allowed to cool. The polymer was recovered by precipitation and kneading in isopropanol. The recovered "wet" polymer was further purified by washing and kneading in a 50/50, water/methanol mixture to complete the removal of unreacted diethanolamine and then vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT mixed as an antioxidant. The polymer was characterized by 'H NMR and showed the complete conversion of p-bromomethyl to diethanolaminomethyl functionality (0.7 mole % DEA).

Name

isobutylene p-methylstyrene p-bromomethylstyrene

Quantity

500 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH2:4])[CH3:3].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1.BrCC1C=CC(C=C)=CC=1.N(CCO)CCO>C1(C)C=CC=CC=1.C(O)(C)C.C1(C)C=CC=CC=1.C(O)(C)C>[CH3:3][C:2](=[CH2:1])[CH3:4].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1 |f:0.1.2,6.7,8.9|

|

Inputs

Step One

|

Name

|

isobutylene p-methylstyrene p-bromomethylstyrene

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

24.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)CCO

|

|

Name

|

|

|

Quantity

|

567 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

2267 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form an 18 wt. % solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux at about 87° C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was recovered by precipitation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The recovered "wet" polymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was further purified

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of unreacted diethanolamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT

|

|

Duration

|

48 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed as an antioxidant

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)=C.CC1=CC=C(C=C)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |